Enantiomeric Purity: (R)-Isomer vs. Racemate as a Manufacturing Input for Chiral Drugs
A direct comparison of the target (R)-enantiomer (CAS 1212926-79-8) with its racemic mixture (CAS 1270360-19-4) reveals a critical purity specification advantage. The (R)-enantiomer is commercially supplied at a purity of 98%, with the chiral purity intrinsically guaranteed as a single enantiomer . In contrast, the racemic mixture is typically supplied at 95% purity but contains a 1:1 mixture of both (R) and (S) enantiomers, effectively reducing the active pharmaceutical ingredient (API) intermediate yield by 50% before chiral resolution . This eliminates costly and time-consuming chiral separation steps such as supercritical fluid chromatography (SFC) or diastereomeric salt resolution.
| Evidence Dimension | Enantiomeric purity and effective API intermediate yield |
|---|---|
| Target Compound Data | 98% purity, single (R)-enantiomer (CAS 1212926-79-8) |
| Comparator Or Baseline | Racemate (CAS 1270360-19-4): 95% purity, 50% (R) + 50% (S) enantiomer |
| Quantified Difference | The (R)-enantiomer provides a 2.06-fold higher effective yield of the desired stereoisomer compared to the racemate (98% vs. 47.5%). |
| Conditions | Purity specifications from commercial suppliers Leyan (R) and AKSci (racemate) |
Why This Matters
For procurement in early-stage medicinal chemistry, purchasing the (R)-enantiomer directly avoids waste and reduces the cost of goods for the final API by circumventing a chiral resolution step.
